molecular formula C20H21ClN2OS B4992644 N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide

Katalognummer B4992644
Molekulargewicht: 372.9 g/mol
InChI-Schlüssel: GZVNKLOQBPNGCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound was first synthesized in 2012 and has since undergone extensive scientific research to investigate its mechanism of action and potential applications.

Wirkmechanismus

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation and proliferation of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. The compound is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity and significant efficacy in animal models of lymphoma and leukemia. In addition, this compound has also shown promising results in animal models of autoimmune diseases, with a reduction in disease severity and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, the compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration and easy to use in animal studies. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo. Furthermore, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

Despite the promising results of preclinical studies, there are still many questions that need to be addressed before N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide can be considered as a potential therapeutic agent for cancer and autoimmune diseases. Some of the future directions for research include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and autoimmune diseases.
4. Identification of biomarkers that can predict the response to this compound and guide patient selection.
5. Combination studies with other therapeutic agents to improve the efficacy of this compound and overcome drug resistance.
Conclusion
In conclusion, this compound is a promising small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. The compound selectively targets BTK and has demonstrated potent antitumor activity and efficacy in animal models. However, further research is needed to evaluate the safety and efficacy of this compound in clinical trials and to identify the optimal patient population and treatment regimen.

Synthesemethoden

The synthesis of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the condensation of 3-chloro-1-adamantylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The synthesis has been optimized to ensure high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are critical for cancer cell survival. In addition, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c21-20-9-13-6-14(10-20)8-19(7-13,12-20)16-11-25-18(22-16)23-17(24)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVNKLOQBPNGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.